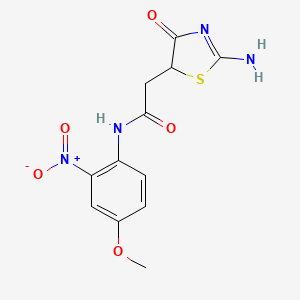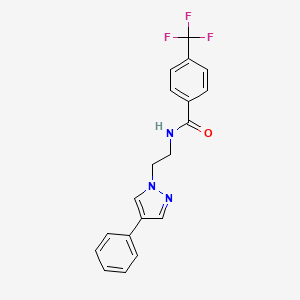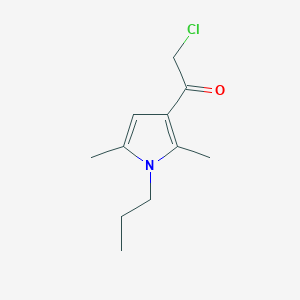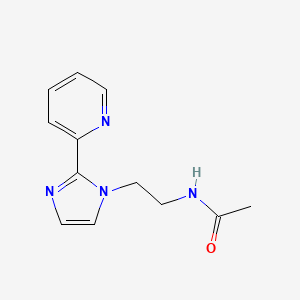
N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidine-1-sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic organic compound It is characterized by the presence of a cyclopropyl group, a hydroxypropyl group, a pyrrolidinylsulfonyl group, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagent.
Introduction of the Hydroxypropyl Group: This step may involve the use of epoxides or other hydroxyl-containing intermediates.
Sulfonylation: The pyrrolidinyl group can be introduced through sulfonylation reactions using reagents like sulfonyl chlorides.
Benzamide Formation: The final step involves the formation of the benzamide moiety through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group, forming ketones or aldehydes.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The benzamide moiety may undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Sulfides.
Substitution: Halogenated or nitrated benzamides.
科学的研究の応用
N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidine-1-sulfonyl)benzamide may have several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals or as a reagent in various industrial processes.
作用機序
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidine-1-sulfonyl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
- N-(2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- N-(2-cyclopropyl-2-hydroxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- N-(2-cyclopropyl-2-hydroxypropyl)-4-(morpholin-1-ylsulfonyl)benzamide
Uniqueness
N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to the specific combination of functional groups it contains. The presence of the cyclopropyl group may impart unique steric and electronic properties, while the pyrrolidinylsulfonyl group may enhance its solubility and reactivity.
特性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-17(21,14-6-7-14)12-18-16(20)13-4-8-15(9-5-13)24(22,23)19-10-2-3-11-19/h4-5,8-9,14,21H,2-3,6-7,10-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXXINHWENISOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)(C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2906118.png)
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2906120.png)
![4-[2-(ethylsulfanyl)-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid](/img/structure/B2906121.png)

![2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906123.png)
![5-amino-2-[(2,6-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2906124.png)


![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2906130.png)
![N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2906134.png)


![8-(2,3-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2906139.png)
![N-[(1-Methoxycyclohexyl)methyl]-N-[(1-propan-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2906140.png)
